molecular formula C11H11BrO2 B6611454 6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1780687-58-2

6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B6611454
CAS No.: 1780687-58-2
M. Wt: 255.11 g/mol
InChI Key: HOLACZMJSYTUBA-UHFFFAOYSA-N
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Description

6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is a brominated indene derivative. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the bromination of 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of the corresponding indane derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 6-azido-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

    Oxidation: Formation of this compound ketone.

    Reduction: Formation of 6-bromo-1-methylindane-1-carboxylic acid.

Scientific Research Applications

6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid depends on its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid
  • 6-bromo-1-methylindane-1-carboxylic acid
  • 6-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Uniqueness

6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxylic acid group make it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

6-bromo-1-methyl-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-11(10(13)14)5-4-7-2-3-8(12)6-9(7)11/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLACZMJSYTUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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